Cas no 1019096-02-6 (2-cyclohexyl-N-{1-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}acetamide)

2-Cyclohexyl-N-{1-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}acetamide is a structurally complex organic compound featuring a thiazole-pyrazole core with a cyclohexylacetamide substituent. Its design incorporates a 3,4-dimethoxyphenyl group, which may enhance binding affinity in biological systems. The compound's multi-heterocyclic framework suggests potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or receptor modulators. The presence of both lipophilic (cyclohexyl) and polar (methoxy) moieties could improve pharmacokinetic properties. This molecule may serve as a valuable intermediate in drug discovery, offering synthetic versatility for further derivatization. Its well-defined structure allows for precise structure-activity relationship studies in pharmacological research.
2-cyclohexyl-N-{1-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}acetamide structure
1019096-02-6 structure
Product name:2-cyclohexyl-N-{1-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}acetamide
CAS No:1019096-02-6
MF:C23H28N4O3S
Molecular Weight:440.558423995972
CID:5971970
PubChem ID:25282128

2-cyclohexyl-N-{1-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}acetamide 化学的及び物理的性質

名前と識別子

    • 2-cyclohexyl-N-{1-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}acetamide
    • 2-cyclohexyl-N-[2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]acetamide
    • AKOS016391070
    • F5030-1058
    • 2-cyclohexyl-N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide
    • 1019096-02-6
    • インチ: 1S/C23H28N4O3S/c1-15-11-21(25-22(28)12-16-7-5-4-6-8-16)27(26-15)23-24-18(14-31-23)17-9-10-19(29-2)20(13-17)30-3/h9-11,13-14,16H,4-8,12H2,1-3H3,(H,25,28)
    • InChIKey: RSXLVXKGODDRFT-UHFFFAOYSA-N
    • SMILES: C(NC1=CC(C)=NN1C1=NC(C2=CC=C(OC)C(OC)=C2)=CS1)(=O)CC1CCCCC1

計算された属性

  • 精确分子量: 440.18821194g/mol
  • 同位素质量: 440.18821194g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 31
  • 回転可能化学結合数: 7
  • 複雑さ: 591
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 107Ų
  • XLogP3: 5.4

2-cyclohexyl-N-{1-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F5030-1058-2mg
2-cyclohexyl-N-{1-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}acetamide
1019096-02-6
2mg
$59.0 2023-09-10
Life Chemicals
F5030-1058-2μmol
2-cyclohexyl-N-{1-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}acetamide
1019096-02-6
2μmol
$57.0 2023-09-10
Life Chemicals
F5030-1058-5μmol
2-cyclohexyl-N-{1-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}acetamide
1019096-02-6
5μmol
$63.0 2023-09-10
Life Chemicals
F5030-1058-4mg
2-cyclohexyl-N-{1-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}acetamide
1019096-02-6
4mg
$66.0 2023-09-10
Life Chemicals
F5030-1058-10mg
2-cyclohexyl-N-{1-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}acetamide
1019096-02-6
10mg
$79.0 2023-09-10
Life Chemicals
F5030-1058-25mg
2-cyclohexyl-N-{1-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}acetamide
1019096-02-6
25mg
$109.0 2023-09-10
Life Chemicals
F5030-1058-20mg
2-cyclohexyl-N-{1-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}acetamide
1019096-02-6
20mg
$99.0 2023-09-10
Life Chemicals
F5030-1058-75mg
2-cyclohexyl-N-{1-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}acetamide
1019096-02-6
75mg
$208.0 2023-09-10
Life Chemicals
F5030-1058-10μmol
2-cyclohexyl-N-{1-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}acetamide
1019096-02-6
10μmol
$69.0 2023-09-10
Life Chemicals
F5030-1058-5mg
2-cyclohexyl-N-{1-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}acetamide
1019096-02-6
5mg
$69.0 2023-09-10

2-cyclohexyl-N-{1-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}acetamide 関連文献

2-cyclohexyl-N-{1-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}acetamideに関する追加情報

Introduction to Compound with CAS No. 1019096-02-6 and Product Name: 2-cyclohexyl-N-{1-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}acetamide

The compound identified by the CAS number 1019096-02-6 and the product name 2-cyclohexyl-N-{1-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}acetamide represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The compound's molecular structure incorporates several key functional groups, including cyclohexyl, thiazole, pyrazole, and dimethoxyphenyl moieties, which contribute to its unique chemical properties and biological activities.

In recent years, there has been a growing interest in the development of novel heterocyclic compounds for their therapeutic potential. The presence of the thiazole and pyrazole rings in this compound is particularly noteworthy, as these heterocycles are well-documented for their role in various biological processes and have been extensively explored in the design of bioactive molecules. Thiazole derivatives, for instance, have shown promise in the treatment of infectious diseases, inflammation, and even cancer. Similarly, pyrazole-based compounds have been investigated for their antimicrobial, anti-inflammatory, and anticonvulsant properties.

The dimethoxyphenyl group in the molecular structure further enhances the compound's pharmacological profile. This aromatic moiety is known to influence the solubility, metabolic stability, and binding affinity of drug candidates. Additionally, the cyclohexyl substituent contributes to the compound's overall steric environment, potentially affecting its interaction with biological targets. These structural features make 2-cyclohexyl-N-{1-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}acetamide a versatile scaffold for further derivatization and optimization.

Recent studies have highlighted the importance of multi-target directed ligands in drug discovery. The compound under discussion exhibits characteristics that suggest it may interact with multiple biological targets simultaneously. This multi-target approach can lead to more effective therapeutic agents with reduced side effects. For instance, the combination of thiazole and pyrazole moieties may enable the compound to modulate various signaling pathways involved in disease progression.

The synthesis of 2-cyclohexyl-N-{1-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}acetamide involves a series of well-established organic reactions that highlight its synthetic accessibility. The use of protected groups and sequential functionalization techniques allows for precise control over the molecular architecture. This synthetic strategy not only facilitates the preparation of this compound but also provides a framework for generating analogs with tailored properties.

In vitro studies have begun to elucidate the biological activity of this compound. Preliminary results suggest that it may exhibit inhibitory effects on certain enzymes and receptors relevant to human health. For example, interactions with kinases or other enzymes involved in cell signaling could lead to therapeutic benefits in conditions such as cancer or inflammatory disorders. Further research is needed to fully characterize its pharmacological profile and identify potential clinical applications.

The development of novel drug candidates relies heavily on advancements in computational chemistry and molecular modeling. These tools can predict how a molecule will behave in different biological environments and help identify promising candidates for experimental validation. In the case of 2-cyclohexyl-N-{1-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}acetamide, computational studies can provide insights into its binding mode to biological targets and guide modifications to enhance its efficacy.

The pharmaceutical industry continues to invest in innovative approaches to address unmet medical needs. The exploration of novel heterocyclic compounds like 2-cyclohexyl-N-{1-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}acetamide represents a critical component of this effort. By leveraging structural diversity and biological insights, researchers aim to discover next-generation therapeutics that offer improved efficacy and safety profiles.

As our understanding of disease mechanisms evolves,so does our ability to design targeted interventions。The compound described here exemplifies how structural complexity can be harnessed to create molecules with unique therapeutic potential。Future studies will focus on optimizing its pharmacokinetic properties,evaluating its efficacy in animal models,and ultimately,assessing its suitability for human trials。These efforts are essential steps toward bringing new treatments to patients worldwide。

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